N'-(3-methylsulfanylphenyl)carbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-methylsulfanylphenyl)carbamimidothioic acid is an organosulfur compound characterized by the presence of a carbamimidothioic acid group attached to a 3-methylsulfanylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylsulfanylphenyl)carbamimidothioic acid typically involves the reaction of 3-methylsulfanylphenylamine with thiocyanate compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the carbamimidothioic acid group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity N’-(3-methylsulfanylphenyl)carbamimidothioic acid suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-(3-methylsulfanylphenyl)carbamimidothioic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamimidothioic acid group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N’-(3-methylsulfanylphenyl)carbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its antimicrobial and anticancer properties, as it can interfere with cellular processes in pathogens and cancer cells.
Industry: Utilized in the development of novel materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3-methylsulfanylphenyl)carbamimidothioic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, making it effective as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: Compounds like N,N’-dimethylthiourea share structural similarities and exhibit similar chemical reactivity.
Sulfonimidates: These compounds also contain sulfur and nitrogen atoms and are used in similar applications, such as enzyme inhibition and material synthesis.
Uniqueness
N’-(3-methylsulfanylphenyl)carbamimidothioic acid is unique due to the presence of the 3-methylsulfanylphenyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other thiourea derivatives and sulfonimidates, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S2/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQSOEIIWYHVFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.